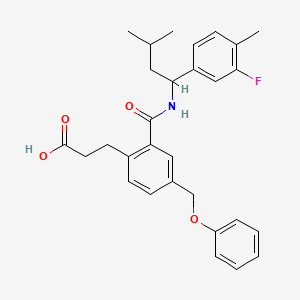![molecular formula C24H14NNa3O12S3 B12368267 trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is a highly water-soluble fluorescent dye. It is commonly used as a pH indicator due to its sensitivity to pH changes. This compound is known for its bright fluorescence, making it useful in various scientific applications, including biological and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate involves several steps The starting material, pyrene, undergoes sulfonation to introduce sulfonic acid groups at the 1, 3, and 6 positionsThe final step involves the etherification of the hydroxyl group with 1-(2-nitrophenyl)ethanol under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and etherification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonic acid groups.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy to study cellular processes and pH changes within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Mechanism of Action
The mechanism of action of trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, which is detected as fluorescence. This property is highly sensitive to pH changes, making it an effective pH indicator. The molecular targets and pathways involved include the interaction of the compound with hydrogen ions, leading to changes in its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
Trisodium 8-hydroxypyrene-1,3,6-trisulfonate: Another fluorescent dye with similar pH sensitivity.
Trisodium naphthalene-1,3,6-trisulfonate: A compound with similar sulfonic acid groups but different fluorescence properties.
Uniqueness
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is unique due to its specific combination of a nitrophenyl group and pyrene backbone, which provides distinct fluorescence characteristics and pH sensitivity. This makes it particularly useful in applications requiring precise pH measurement and monitoring.
Properties
Molecular Formula |
C24H14NNa3O12S3 |
|---|---|
Molecular Weight |
673.5 g/mol |
IUPAC Name |
trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C24H17NO12S3.3Na/c1-12(13-4-2-3-5-18(13)25(26)27)37-19-10-20(38(28,29)30)15-8-9-17-22(40(34,35)36)11-21(39(31,32)33)16-7-6-14(19)23(15)24(16)17;;;/h2-12H,1H3,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
InChI Key |
CRGABPHUJQWBOR-UHFFFAOYSA-K |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
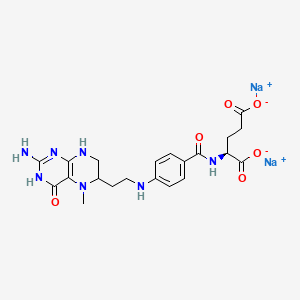
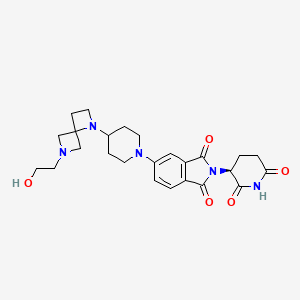
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
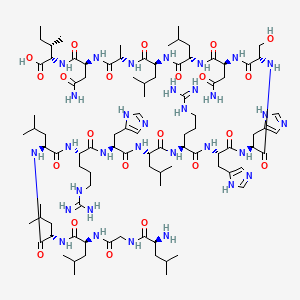
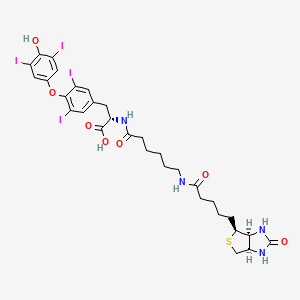
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
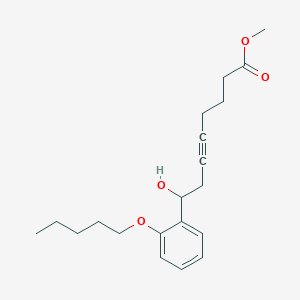
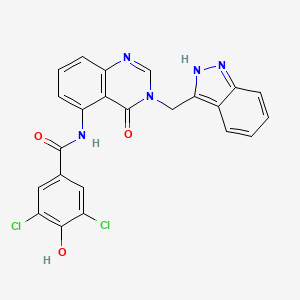
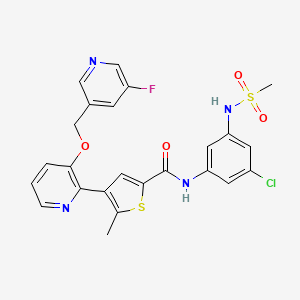
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
